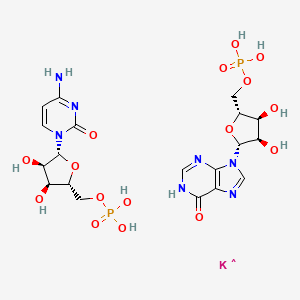

Polyinosinsäure-Polycytidylsäure (Kaliumsalz)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polyinosinic-polycytidylic acid (potassium salt) is a synthetic double-stranded RNA analog. It is composed of polyinosinic acid and polycytidylic acid strands, which mimic the structure of viral double-stranded RNA. This compound is widely used in scientific research, particularly in studies related to the immune response and antiviral mechanisms .

Wissenschaftliche Forschungsanwendungen

Polyinosinic-polycytidylic acid (potassium salt) has a wide range of applications in scientific research:

Immunology: It is used as a toll-like receptor 3 (TLR3) agonist to study the immune response to viral infections.

Cancer Research: The compound is used as an adjuvant in cancer immunotherapy to enhance the immune response against tumors.

Vaccine Development: It serves as an adjuvant in vaccine formulations to boost the immune response.

Cell Biology: Researchers use it to study cell signaling pathways and apoptosis mechanisms.

Wirkmechanismus

Mode of Action

Poly (I:C) is a synthetic analog of double-stranded RNA, structurally similar to dsRNA present in some viruses . It binds to TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling . This interaction triggers downstream signaling cascades .

Pharmacokinetics

It’s known that the physicochemical properties of poly (i:c) have been optimized to generate derivatives with increased stability in body fluids, such as polyiclc, or reduced toxicity through reduced stability in body fluids, such as poly i:c 12 u .

Result of Action

The interaction of Poly (I:C) with its targets leads to various molecular and cellular effects. For instance, transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .

Action Environment

It’s known that poly (i:c) can be used to generate stable mature dendritic cells in vitro , suggesting that the cellular environment plays a crucial role in its action.

Biochemische Analyse

Biochemical Properties

Polyinosinic-polycytidylic Acid (potassium salt) is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . It is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Polyinosinic-polycytidylic Acid (potassium salt) can be considered a synthetic analog of double-stranded RNA .

Cellular Effects

Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce apoptosis in some cancer cells . It has also been suggested that Polyinosinic-polycytidylic Acid (potassium salt) is one of the most appropriate generators of stable mature dendritic cells (DC) . These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .

Molecular Mechanism

The activation of TLR3 by Polyinosinic-polycytidylic Acid (potassium salt) triggers downstream signaling cascades, leading to the production of type I interferons and other cytokines . This compound binds TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling .

Temporal Effects in Laboratory Settings

Transfection of Polyinosinic-polycytidylic Acid (potassium salt) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .

Dosage Effects in Animal Models

In animal models, Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce a significant decrease in the growth of pulmonary metastases in tumor-bearing mice . The amount of lung foci was reduced to approximately 40% .

Metabolic Pathways

Polyinosinic-polycytidylic Acid (potassium salt) is involved in the innate immune response against viral pathogens through the TLR3 pathway .

Transport and Distribution

Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is transported and distributed within cells and tissues via endosomal pathways.

Subcellular Localization

Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is localized in the endosomal compartment of these cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Polyinosinic-polycytidylic acid (potassium salt) is synthesized by combining polyinosinic acid and polycytidylic acid. These homopolymers are prepared using polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleotides . The reaction typically occurs under controlled conditions to ensure the formation of double-stranded RNA.

Industrial Production Methods: In industrial settings, the production of polyinosinic-polycytidylic acid (potassium salt) involves large-scale enzymatic synthesis followed by purification processes. The product is then lyophilized to obtain a stable, dry powder form .

Analyse Chemischer Reaktionen

Types of Reactions: Polyinosinic-polycytidylic acid (potassium salt) primarily undergoes hydrolysis reactions. It is relatively stable under physiological conditions but can be degraded by nucleases.

Common Reagents and Conditions: The compound is typically used in aqueous solutions with physiological ionic strength to maintain its double-stranded structure. It is often reconstituted in phosphate-buffered saline (PBS) or similar buffers .

Major Products Formed: The primary degradation products of polyinosinic-polycytidylic acid (potassium salt) are the monomeric nucleotides, inosine monophosphate, and cytidine monophosphate .

Vergleich Mit ähnlichen Verbindungen

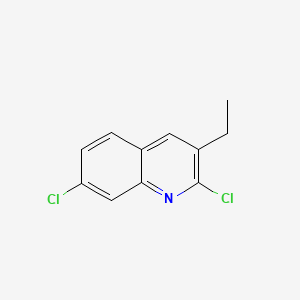

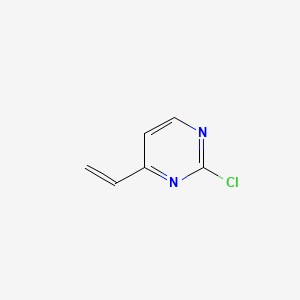

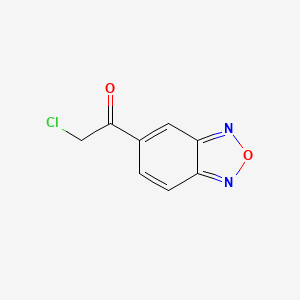

Polyinosinic-polycytidylic acid (potassium salt) is unique due to its ability to mimic viral double-stranded RNA and activate TLR3. Similar compounds include:

Polyinosinic-polycytidylic acid (sodium salt): Another form of the compound with similar properties but different ionic composition.

Polyuridylic acid (potassium salt): A homopolymer of uridylic acid used in similar research applications.

Polyadenylic acid (potassium salt): A homopolymer of adenylic acid used in studies of RNA structure and function.

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Eigenschaften

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPUABRWHJGXNJ-VRQAYDGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27KN7O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)